3-羟基-2-甲基苯甲醛

描述

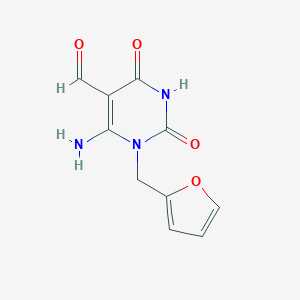

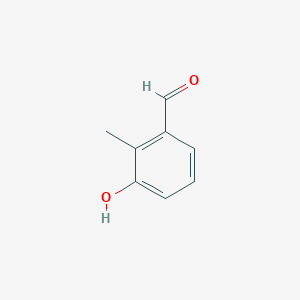

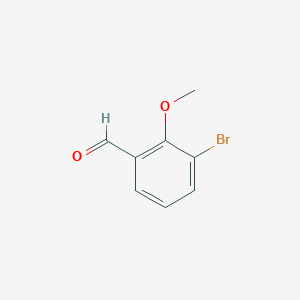

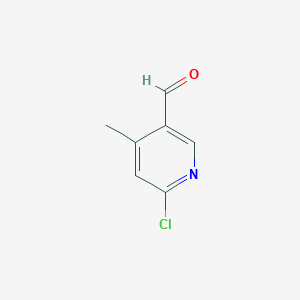

3-Hydroxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-methylbenzaldehyde consists of a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to it .Physical And Chemical Properties Analysis

3-Hydroxy-2-methylbenzaldehyde has a density of 1.2±0.1 g/cm3 . It has a boiling point of 250.6±20.0 °C at 760 mmHg .科学研究应用

pH 响应荧光传感器:Saha 等人 (2011) 的一项研究开发了一种具有高度选择性荧光 pH 传感器的化合物。这种化合物,包括 3-[(3-苯甲氧基吡啶-2-亚氨基)甲基]-2-羟基-5-甲基苯甲醛,由于其对 pH 变化的敏感性,在研究生物细胞器方面显示出巨大的潜力 (Saha 等人,2011).

抗菌活性:Hapsari 等人 (2018) 的研究从 4-羟基-3-甲基苯甲醛合成了 4-羟基-3-甲基查耳酮。该化合物对革兰氏阳性和革兰氏阴性细菌表现出显着的抗菌活性,表明其在抗菌应用中的潜力 (Hapsari 等人,2018).

甲基苯甲醛的生产:Moteki 等人 (2016) 的一项研究重点关注通过顺序羟醛缩合和脱氢环化来生产 2-甲基苯甲醛和 4-甲基苯甲醛。这些化合物是邻苯二甲酸酐和对苯二甲酸的有用前体,说明了该化合物在化学合成中的效用 (Moteki 等人,2016).

信息素合成:Noguchi 等人 (1997) 研究了 2-羟基-6-甲基苯甲醛的合成,这是散纹螨警报和性信息素的成分。这种合成对于开发在实际环境中使用这些信息素的应用至关重要 (Noguchi 等人,1997).

铑催化的反应:Kokubo 等人 (1999) 报道,2-羟基苯甲醛在铑基催化剂的存在下与各种炔烃、烯烃或丙二烯发生反应。该反应证明了该化合物在创造多样化化学产品方面的多功能性 (Kokubo 等人,1999).

生物医学应用:Ryzhkova 等人 (2020) 探索了 3-甲基苯甲醛的电化学诱导转化,导致合成了一种在生物医学领域具有潜在应用的新化合物,特别是在调节炎性疾病方面 (Ryzhkova 等人,2020).

作为自由基铜氧化酶模型的铜(II)配合物:Halcrow 等人 (1999) 合成了 2-羟基-5-甲基苯甲醛的衍生物,用于制备铜(II)水杨醛/三(3-苯基吡唑基)硼酸盐配合物。这些配合物可用作研究自由基铜氧化酶的模型 (Halcrow 等人,1999).

非线性光学材料:Jayareshmi 等人 (2021) 对 2-羟基-5-甲基苯甲醛进行了一项研究,揭示了其作为非线性光学材料的潜力。这项研究包括各种光谱和量子化学技术,表明其在光限制应用中的用途 (Jayareshmi 等人,2021).

安全和危害

3-Hydroxy-2-methylbenzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It may also cause respiratory irritation (Category 3) and may damage fertility or the unborn child (Category 1B) . It is toxic to aquatic life with long-lasting effects .

作用机制

Mode of Action

Benzaldehyde derivatives are known to form oximes and hydrazones in the presence of nitrogen, which is an essentially irreversible process as the adduct dehydrates . They can also undergo reactions at the benzylic position .

Biochemical Pathways

It’s plausible that it could influence pathways involving aromatic compounds, given its structural similarity to benzaldehyde .

Pharmacokinetics

The molecular weight of 136148 Da suggests that it may be well-absorbed in the body, as molecules under 500 Da typically have good absorption.

Result of Action

Based on its potential to form oximes and hydrazones , it may have effects on cellular processes involving these compounds.

Action Environment

The action of 3-Hydroxy-2-methylbenzaldehyde may be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere at 2-8°C . Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents .

属性

IUPAC Name |

3-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-7(5-9)3-2-4-8(6)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYCRPNCXLQHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342916 | |

| Record name | 3-Hydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-methylbenzaldehyde | |

CAS RN |

90111-15-2 | |

| Record name | 3-Hydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Hydroxy-2-methylbenzaldehyde in recent scientific findings?

A1: 3-Hydroxy-2-methylbenzaldehyde has been identified as a potential antimicrobial compound found in extracts of Streptomyces rochei. This bacterium, isolated from soil samples, exhibited strong antagonistic activity against Pantoea sp., a causative agent of bacterial blight disease in cotton plants []. Notably, 3-Hydroxy-2-methylbenzaldehyde was among the major volatile components identified in FructusMume [], although its specific role in the fruit remains unclear.

Q2: How was 3-Hydroxy-2-methylbenzaldehyde identified in these studies?

A2: Researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the chemical composition of extracts from both Streptomyces rochei [] and FructusMume []. This technique allows for the separation and identification of individual compounds within complex mixtures based on their mass-to-charge ratios and characteristic fragmentation patterns.

Q3: What are the potential implications of these findings?

A3: The identification of 3-Hydroxy-2-methylbenzaldehyde as a potential antimicrobial compound from Streptomyces rochei presents an opportunity for further investigation into its efficacy against plant pathogens like Pantoea sp. [] Further research is needed to understand its mechanism of action, potential for development into biocontrol agents, and any toxicological considerations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)